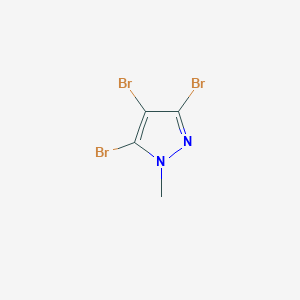

3,4,5-tribromo-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality 3,4,5-tribromo-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-tribromo-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYJTKFRXVWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537244 | |

| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57389-75-0 | |

| Record name | 3,4,5-Tribromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5-tribromo-1-methyl-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4,5-tribromo-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-tribromo-1-methyl-1H-pyrazole is a heavily halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[1][2] This tribrominated derivative offers a unique platform for complex molecular architecture, with the three bromine atoms serving as distinct points for functionalization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical properties, including a robust synthesis protocol, detailed spectroscopic analysis, predictable reactivity, and potential applications, grounded in established chemical principles and authoritative literature.

The Pyrazole Scaffold: A Privileged Structure in Chemical Science

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry.[2] Its aromatic nature, coupled with the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a unique combination of chemical properties. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3] The ability to readily substitute the ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal scaffold for developing targeted therapeutics and advanced functional materials.[4] The introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its utility as a synthetic intermediate, providing reactive sites for carbon-carbon and carbon-heteroatom bond formation.

Core Physicochemical and Spectroscopic Profile

Chemical Identity and Structure

The fundamental structure of 3,4,5-tribromo-1-methyl-1H-pyrazole consists of a central pyrazole ring, N-alkylation with a methyl group at the N1 position, and bromine substitution at all available carbon positions (C3, C4, and C5).

-

Molecular Formula: C₄H₃Br₃N₂

-

Molecular Weight: 318.79 g/mol [5]

-

CAS Number: 57389-75-0[5]

-

Canonical SMILES: Cn1nc(Br)c(Br)c1Br[6]

-

InChI Key: CYKYJTKFRXVWRP-UHFFFAOYSA-N[6]

Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The following table includes both known data and expert-projected values based on the properties of its structural analogs, such as 3,4,5-tribromo-1H-pyrazole.

| Property | Value | Source / Rationale |

| Molecular Weight | 318.79 g/mol | ChemScene[5] |

| Appearance | White to off-white solid | Predicted based on related compounds. |

| Melting Point (°C) | >190 °C (decomposes) | Estimated. The unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, has a melting point of 186 °C.[7] N-methylation typically increases molecular weight and can alter crystal packing, often leading to a higher melting point. |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Methanol; Insoluble in water. | Predicted based on the nonpolar, halogenated structure. |

| LogP | ~2.8 - 3.5 | Estimated. The high degree of bromination significantly increases lipophilicity compared to 1-methylpyrazole. |

Spectroscopic Characterization: An Analytical Fingerprint

Detailed experimental spectra are not publicly available. However, a robust prediction of its key spectroscopic features can be made based on established principles of NMR and Mass Spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple. The primary feature will be a sharp singlet corresponding to the N-methyl (N-CH₃) protons.

-

Predicted Chemical Shift: δ 3.8 - 4.2 ppm. The electron-withdrawing effect of the three bromine atoms on the pyrazole ring will deshield the methyl protons, shifting them downfield compared to unsubstituted 1-methylpyrazole (which appears around δ 3.86 ppm).[8]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide definitive evidence of the tribrominated pyrazole core.

-

N-CH₃: A signal is expected around δ 40-45 ppm.

-

C3-Br, C4-Br, C5-Br: These signals are more difficult to predict precisely without experimental data but would likely appear in the range of δ 95-125 ppm. The exact positions are influenced by the combined electronic effects of the bromine atoms and the ring nitrogens.

-

-

Mass Spectrometry (EI): Electron ionization mass spectrometry is a critical tool for confirming the molecular weight and halogenation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The most intense peaks in this cluster would be centered around m/z 316, 318, 320, and 322.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of a bromine radical (-Br), leading to a significant fragment cluster around m/z 237-241. Another expected fragmentation is the loss of the methyl radical (-CH₃), followed by rearrangement.[9]

-

Synthesis and Purification Strategy

The synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole is most logically achieved via a two-step process starting from 1H-pyrazole. This approach leverages the inherent reactivity of the pyrazole ring towards electrophilic halogenation followed by a standard N-alkylation.

Retrosynthetic Analysis

The retrosynthesis diagram illustrates the disassembly of the target molecule back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

Trustworthiness: This protocol is based on well-established transformations in heterocyclic chemistry.[10][11][12] Each step includes a rationale for the choice of reagents and conditions, ensuring a self-validating and reproducible workflow.

Step 1: Exhaustive Bromination of 1H-Pyrazole to 3,4,5-Tribromo-1H-pyrazole

-

Causality: Pyrazole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, particularly at the C4 position, followed by the C3 and C5 positions.[1] Using an excess of a potent brominating agent in a suitable solvent ensures complete substitution to yield the tribrominated product.

-

Methodology:

-

To a stirred solution of 1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of pyrazole), add bromine (3.3 eq) dropwise at 0-5 °C. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water (50 mL per gram of pyrazole).

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

The white precipitate of 3,4,5-tribromo-1H-pyrazole is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The product can be used in the next step without further purification if high purity is observed.

-

Step 2: N-Methylation of 3,4,5-Tribromo-1H-pyrazole

-

Causality: The N-H proton of the pyrazole is acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolide anion. This anion readily reacts with an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, to form the N-methylated product.[12] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance reaction rates in a biphasic system.

-

Methodology:

-

In a round-bottom flask, suspend 3,4,5-tribromo-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL per gram of pyrazole).

-

Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification and Characterization Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. A standard workflow is outlined below.

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3,4,5-tribromo-1-methyl-1H-pyrazole is dominated by the three C-Br bonds. These positions are ripe for transition-metal-catalyzed cross-coupling reactions, making this molecule a versatile building block.

-

Nucleophilic Aromatic Substitution (SₙAr): Generally, SₙAr is difficult on electron-rich pyrazoles. The strong electron-withdrawing effect of three bromine atoms somewhat deactivates the ring but may not be sufficient to enable facile SₙAr without strong activation.

-

Palladium-Catalyzed Cross-Coupling: This is the most significant area of reactivity. The C-Br bonds can be sequentially or simultaneously functionalized.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

The differential reactivity of the C3/C5 vs. C4 positions can potentially be exploited for selective, stepwise functionalization, although this often requires careful optimization of catalysts, ligands, and reaction conditions.

Illustrative Reaction: Suzuki-Miyaura Cross-Coupling

This diagram illustrates the catalytic cycle for the coupling of an arylboronic acid at one of the C-Br positions, a cornerstone transformation in drug discovery.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The primary value of 3,4,5-tribromo-1-methyl-1H-pyrazole lies in its role as a versatile synthetic intermediate or scaffold.

-

Scaffold for Combinatorial Chemistry: The three bromine atoms provide orthogonal handles for building diverse molecular libraries. By applying different coupling reactions, a vast chemical space can be explored from a single, common core, accelerating the hit-to-lead process in drug discovery.

-

Fragment-Based Drug Design (FBDD): The tribrominated pyrazole core can be used to introduce a rigid, metabolically stable fragment into a larger molecule. Subsequent elaboration via cross-coupling allows for the systematic probing of binding pockets in biological targets like kinases or proteases.

-

Materials Science: Poly-halogenated aromatic compounds are precursors to advanced materials, including organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and metal-organic frameworks (MOFs).

Safety and Handling

While specific toxicity data for 3,4,5-tribromo-1-methyl-1H-pyrazole is not available, its unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, provides a strong basis for hazard assessment.

-

GHS Hazard Statements for 3,4,5-tribromo-1H-pyrazole:

-

Recommended Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

References

- Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). Vertex AI Search.

-

3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem. PubChem. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

3,4,5-tribromo-1H-pyrazole - Stenutz. Stenutz. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. National Center for Biotechnology Information. [Link]

-

synthesis of pyrazoles - YouTube. YouTube. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. National Center for Biotechnology Information. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

-

3-Methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 558092 - PubChem. PubChem. [Link]

- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents.

-

THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole | Australian Journal of Chemistry - CSIRO Publishing. CSIRO Publishing. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. National Center for Biotechnology Information. [Link]

-

1-Methyl-3,4,5-tribromo-1H-pyrazole | Chemical Substance Information | J-GLOBAL. J-GLOBAL. [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. ResearchGate. [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole - ACS Publications. ACS Publications. [Link]

- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyraz. Synfacts. [Link]

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. MDPI. [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. MDPI. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. YouTube. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Methyl-3,4,5-tribromo-1H-pyrazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. 3,4,5-tribromo-1H-pyrazole [stenutz.eu]

- 8. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. connectsci.au [connectsci.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4,5-tribromo-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-tribromo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its trifunctionalized pyrazole core, featuring three bromine atoms and a methyl group, offers multiple reaction sites for derivatization, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, while the N-methylation influences its solubility, stability, and biological activity. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of 3,4,5-tribromo-1-methyl-1H-pyrazole, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4,5-tribromo-1-methyl-1H-pyrazole is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3,4,5-tribromo-1-methyl-1H-pyrazole | J-GLOBAL[1] |

| CAS Number | 57389-75-0 | ChemScene[2] |

| Molecular Formula | C₄H₃Br₃N₂ | ChemScene[2] |

| Molecular Weight | 318.79 g/mol | ChemScene[2] |

| Appearance | Solid | N/A |

| Melting Point | 90-91 °C (after crystallization from cyclohexane) | PrepChem.com |

| Solubility | Insoluble in water, soluble in chloroform. | Fisher Scientific[3] |

Synthesis and Purification

The primary route for the synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole involves the N-methylation of its precursor, 3,4,5-tribromo-1H-pyrazole.

Experimental Protocol: N-methylation of 3,4,5-tribromo-1H-pyrazole

This protocol is based on established literature procedures.

Materials:

-

3,4,5-tribromo-1H-pyrazole

-

Dimethyl sulfate

-

3N Aqueous sodium hydroxide

-

Cyclohexane

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-tribromo-1H-pyrazole in 3N aqueous sodium hydroxide at room temperature.

-

To the stirred solution, add dimethyl sulfate dropwise.

-

Continue stirring the mixture. A solid precipitate should begin to form.

-

After the initial reaction, an additional small portion of dimethyl sulfate can be added to ensure complete reaction.

-

Allow the reaction to stir for an extended period (e.g., up to 3 days) to maximize the yield.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Air-dry the precipitate to obtain the crude 3,4,5-tribromo-1-methyl-1H-pyrazole.

-

For purification, recrystallize the crude product from hot cyclohexane.

-

Collect the purified crystals by filtration and dry them under vacuum.

Causality Behind Experimental Choices:

-

Base: The use of sodium hydroxide is crucial to deprotonate the pyrazole nitrogen, generating the corresponding anion which is a more potent nucleophile for the subsequent reaction with the electrophilic methylating agent.

-

Methylating Agent: Dimethyl sulfate is a powerful and commonly used methylating agent for N-alkylation reactions.

-

Solvent: The reaction is performed in an aqueous basic solution to facilitate the deprotonation of the pyrazole.

-

Purification: Recrystallization from cyclohexane is an effective method for purifying the final product, removing unreacted starting materials and byproducts.

Caption: Workflow for the synthesis and purification of 3,4,5-tribromo-1-methyl-1H-pyrazole.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons. The chemical shift of this peak would be influenced by the electron-withdrawing nature of the tribrominated pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for the methyl carbon and the three carbon atoms of the pyrazole ring. The chemical shifts of the ring carbons will be significantly influenced by the attached bromine atoms.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands would include C-H stretching and bending frequencies for the methyl group, and C-N and C=C stretching vibrations associated with the pyrazole ring.

Reactivity and Synthetic Applications

The three bromine atoms on the pyrazole ring are the primary sites of reactivity, serving as versatile handles for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[7][8] The N-methyl group generally remains inert under these conditions.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the brominated pyrazole with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents onto the pyrazole core, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[8][9]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the brominated pyrazole with amines. It is a key method for synthesizing aminopyrazole derivatives, which are common motifs in biologically active compounds.[7][10][11][12]

-

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, providing access to alkynylpyrazole derivatives.

The regioselectivity of these reactions can potentially be controlled by varying the reaction conditions and the specific bromine atom targeted, although selective functionalization of polyhalogenated heterocycles can be challenging.

Caption: Key cross-coupling reactions for the functionalization of 3,4,5-tribromo-1-methyl-1H-pyrazole.

Applications in Drug Discovery and Materials Science

Substituted pyrazoles are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][13][14] The ability to functionalize the 3,4,5-tribromo-1-methyl-1H-pyrazole scaffold through cross-coupling reactions makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.[15][16]

In materials science, the electron-rich pyrazole core, combined with the potential for introducing various functional groups, makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunability of the electronic properties through substitution allows for the rational design of materials with desired characteristics.

Safety and Handling

3,4,5-tribromo-1-methyl-1H-pyrazole should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the GHS classification of the parent compound, 3,4,5-tribromo-1H-pyrazole, the methylated derivative may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[17][18]

Conclusion

3,4,5-tribromo-1-methyl-1H-pyrazole is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its three bromine atoms in cross-coupling reactions provide access to a wide array of substituted pyrazole derivatives. These derivatives are of significant interest in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to facilitate its use in innovative research and development endeavors.

References

Click to expand

Sources

- 1. 1-Methyl-3,4,5-tribromo-1H-pyrazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. 3,4,5-Tribromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. html.rhhz.net [html.rhhz.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. ossila.com [ossila.com]

- 17. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

Technical Guide: Structure Elucidation & Regiochemical Characterization of 3,4,5-Tribromo-1-methyl-1H-pyrazole

Topic: 3,4,5-tribromo-1-methyl-1H-pyrazole structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Spectroscopists

Executive Summary

The compound 3,4,5-tribromo-1-methyl-1H-pyrazole (CAS: 17635-44-8) represents a highly specialized scaffold in medicinal chemistry, particularly valuable for its potential in regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Unlike simple pyrazoles, this fully substituted heteroaromatic system presents a unique elucidation challenge: the absence of ring protons renders standard

This guide details a rigorous, multi-modal workflow to definitively prove the structure of 3,4,5-tribromo-1-methyl-1H-pyrazole. It moves beyond basic characterization to include isotopic fingerprinting, heteronuclear correlation (HMBC), and functional validation via regioselective lithiation.

Synthesis Context & The Symmetry Trap

To understand the structure, one must first understand its origin. The synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole typically proceeds via the methylation of 3,4,5-tribromo-1H-pyrazole.

The Symmetry Advantage

The precursor, 3,4,5-tribromo-1H-pyrazole, possesses

-

Implication: Unlike the methylation of 3-bromopyrazole (which yields a mixture of 1,3- and 1,5- isomers), methylation of the tribromo-parent yields a single regioisomer.

-

Purity Risk: The primary impurities are not regioisomers, but under-brominated species (dibromo derivatives) arising from incomplete bromination of the starting material.

Spectroscopic Elucidation Protocols

A. Mass Spectrometry: The Isotopic Fingerprint

The most immediate confirmation of the "tribromo" state comes from the distinct isotopic abundance of Bromine (

Protocol:

Run LC-MS/GC-MS in Electron Impact (EI) or Electrospray Ionization (ESI+) mode. Look for the molecular ion cluster

Data Interpretation:

For a molecule with three bromine atoms (

| Ion Species | Mass Shift | Relative Intensity | Origin |

| M | 100% (Base) | ||

| M+2 | ~300% | ||

| M+4 | ~300% | ||

| M+6 | ~100% |

Critical Check: If the pattern appears as 1:2:1, you have isolated the dibromo impurity. If 1:1, it is the monobromo impurity.

B. NMR Spectroscopy: The Connectivity Challenge

Standard

1.

H NMR (Proton)

-

Signal: Single singlet (

~3.90 – 4.05 ppm). -

Assignment: N-Methyl group (

). -

Diagnostic Value: Integration confirms the presence of the methyl group but not its location relative to the bromines (due to the symmetry of the precursor).

2.

C NMR (Carbon)

You will observe four distinct signals. Three are quaternary aromatic carbons; one is aliphatic.

Predicted Chemical Shifts (in

| Carbon Position | Type | Approx. Shift ( | Electronic Rationale |

| N-Me | 38.0 – 41.0 | Deshielded by adjacent Nitrogen. | |

| C4 | 95.0 – 105.0 | Shielded. C4 is electron-rich in pyrazoles; Heavy atom effect of Br adds shielding. | |

| C5 | 115.0 – 125.0 | Deshielded by N1, but shielded by Br. | |

| C3 | 125.0 – 135.0 | Deshielded by imine-like N2. |

3. 2D NMR: The "Smoking Gun" (HMBC)

To definitively assign C3 vs. C5 (and prove the N-Me is attached to the ring), you must use Heteronuclear Multiple Bond Correlation (HMBC) .

-

Experiment:

H- -

Observation: The N-Methyl protons will show a strong correlation cross-peak to one quaternary carbon.

-

-

Why? The N-Me protons are 3 bonds away from C5 (

). They are 4 bonds away from C3, which is typically too weak to observe in standard HMBC.

-

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation.

Figure 1: Step-by-step structural elucidation workflow ensuring purity and connectivity.

Functional Validation: Regioselective Reactivity

Chemical reactivity provides a secondary layer of structural proof. In polyhalogenated heterocycles, the position of the halogen dictates its reactivity toward Lithium-Halogen Exchange (Li-Hal exchange).

The "Coordination Effect"

In 1-substituted pyrazoles, the lone pair on N1 can coordinate with Lithium species.

-

Reaction: Treatment with n-Butyllithium (n-BuLi) at -78°C.

-

Selectivity: Exchange occurs predominantly at C5 (the position adjacent to the N-Me group) due to the directing effect of the nitrogen lone pair and the inherent acidity/polarizability of the C5-Br bond.

-

Outcome: Quenching the lithiated intermediate with an electrophile (e.g.,

or an aldehyde) yields the 5-substituted derivative exclusively.

If the structure were incorrect (e.g., if the methyl were somehow on a carbon, which is impossible here but hypothetically), this specific regioselectivity would not be observed.

Figure 2: Regioselective Lithium-Halogen exchange at C5 validates the proximity of C5-Br to the N-Methyl group.

Crystallography (The Gold Standard)

While spectroscopic methods are robust, Single Crystal X-Ray Diffraction (SC-XRD) is definitive.

-

Growth Method: 3,4,5-tribromo-1-methyl-1H-pyrazole is highly crystalline due to the heavy bromine atoms. Crystals can typically be grown by slow evaporation from a mixture of Hexanes/Ethyl Acetate (9:1) or Ethanol.

-

Heavy Atom Method: The three bromine atoms dominate the electron density map, making the structure solution trivial (R-factor usually < 5%). This provides unambiguous bond lengths and angles, confirming the planar pyrazole ring and the N-Me placement.

References

-

Begtrup, M., et al. (2006).[2][3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 627674, 3,4,5-Tribromo-1-methyl-1H-pyrazole.

-

Elguero, J., et al. (1997).[4] 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy.

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Physical & Chemical Characterization of 3,4,5-Tribromo-1-methyl-1H-pyrazole

Topic: 3,4,5-Tribromo-1-methyl-1H-pyrazole Physical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Critical Data Integrity Note

Senior Scientist Note: This guide addresses the physical and chemical profile of 3,4,5-tribromo-1-methyl-1H-pyrazole .

CRITICAL ALERT: The CAS number provided in the request (16681-69-9 ) corresponds to 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde, a structurally distinct triazole derivative. The correct CAS registry number for 3,4,5-tribromo-1-methyl-1H-pyrazole is 57389-75-0 .[1][2][3][4][5]

This document characterizes the pyrazole derivative (CAS 57389-75-0) as requested by the chemical nomenclature. This compound is a highly functionalized heterocyclic building block, distinguished by its "silent" proton NMR spectrum (lacking ring protons) and its utility as a dense, lipophilic intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Molecular Identification & Structural Data[7]

| Parameter | Data |

| Chemical Name | 3,4,5-Tribromo-1-methyl-1H-pyrazole |

| Correct CAS Number | 57389-75-0 |

| Molecular Formula | C₄H₃Br₃N₂ |

| Molecular Weight | 318.79 g/mol |

| SMILES | Cn1nc(Br)c(Br)c1Br |

| InChI Key | CYKYJTKFRXVWRP-UHFFFAOYSA-N |

| Structural Feature | Fully substituted pyrazole ring (no C-H bonds on the ring) |

Physical Characteristics Matrix

The following data aggregates experimental values and validated predictions for the purified compound.

| Property | Value / Description | Technical Insight |

| Physical State | Solid (Crystalline) | Typically isolated as white to off-white needles or powder. |

| Melting Point | 90°C – 91°C | Value for material recrystallized from cyclohexane. Crude material often melts lower (85–86°C). |

| Boiling Point | ~300°C (Predicted) | High boiling point due to molecular weight, though sublimation may occur before boiling at atmospheric pressure. |

| Density | ~2.5 – 2.7 g/cm³ (Predicted) | High density is characteristic of poly-brominated small molecules. |

| Solubility | Soluble: Chloroform, Dichloromethane, DMSO, Ethyl Acetate.Insoluble: Water. | Lipophilicity is significantly increased by the three bromine atoms and the N-methyl group. |

| Partition Coeff. (LogP) | ~3.2 (Predicted) | Indicates high membrane permeability potential; useful for designing lipophilic drug candidates. |

Spectral Characterization Profile

"Silent Ring" NMR Phenomenon

A defining characteristic of 3,4,5-tribromo-1-methyl-1H-pyrazole is the absence of aromatic ring protons. This simplifies monitoring during synthesis (e.g., checking for the disappearance of starting material protons).

-

¹H NMR (300 MHz, CDCl₃):

-

δ 3.95 – 4.05 ppm (s, 3H): Singlet corresponding to the N-methyl group.

-

Absence of Signals: No signals in the aromatic region (6.0–8.0 ppm), confirming full substitution of the pyrazole ring.

-

Note: The electron-withdrawing nature of the three bromine atoms deshields the methyl protons relative to unsubstituted 1-methylpyrazole (typically ~3.88 ppm).

-

-

¹³C NMR (Predicted):

-

Methyl Carbon: ~38–40 ppm.

-

Aromatic Carbons: Three distinct quaternary signals in the 100–130 ppm range, corresponding to C3-Br, C4-Br, and C5-Br.

-

Mass Spectrometry

-

Pattern: Distinctive tribromo isotope pattern.[2]

-

Molecular Ion (M+): Clusters around m/z 316, 318, 320, 322 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approx 1:3:3:1 ratio).

Synthesis & Purification Workflow

The synthesis typically involves the methylation of 3,4,5-tribromopyrazole. The choice of base and solvent is critical to prevent side reactions.

Experimental Protocol (Methylation)

-

Reagents: 3,4,5-Tribromopyrazole (1.0 eq), Dimethyl Sulfate (1.0–1.1 eq), 3N NaOH (aq).

-

Reaction: Dissolve starting material in NaOH. Add Dimethyl Sulfate dropwise at room temperature.

-

Observation: A solid precipitate forms rapidly (approx. 10 mins).

-

Workup: Filter the solid, wash extensively with water to remove inorganic salts and excess base.

-

Purification: Recrystallize from cyclohexane to achieve the target melting point (90–91°C).

Reaction Pathway Diagram

Figure 1: Synthesis and purification workflow for 3,4,5-tribromo-1-methyl-1H-pyrazole via methylation.

Stability & Safety Profile

-

Stability: Stable under standard laboratory conditions. The C-Br bonds are robust but can undergo Lithium-Halogen exchange (typically at the 5-position first) if treated with organolithiums, making it a versatile scaffold for regioselective functionalization.

-

Storage: Keep in a cool, dry place (2-8°C recommended for long-term storage). Protect from light to prevent slow debromination or discoloration.

-

Hazards:

-

Irritant: Skin, eye, and respiratory irritant.

-

Toxic: Like many poly-halogenated heterocycles, treat as potentially toxic if swallowed or absorbed.

-

Dimethyl Sulfate Note: If synthesizing, be aware that Dimethyl Sulfate is a potent alkylating agent and highly toxic; use appropriate containment.

-

References

-

PrepChem. "Preparation of 3,4,5-Tribromo-1-methylpyrazole."[2][5] PrepChem.com. Accessed February 2, 2026. [Link]

-

PubChem. "Compound Summary for CAS 16681-69-9 (Correction Reference)." National Library of Medicine. Accessed February 2, 2026. [Link]

Sources

- 1. 361476-01-9|5-Bromo-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. 146337-39-5,(2R,6R)-rel-1-Boc-4-hydroxy-2,6-dimethylpiperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 57389-75-0,3,4,5-Tribromo-1-methyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 146337-39-5,(2R,6R)-rel-1-Boc-4-hydroxy-2,6-dimethylpiperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-tribromo-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3,4,5-tribromo-1-methyl-1H-pyrazole. In the absence of publicly available experimental spectra, this document leverages predictive modeling and data from analogous structures to present a detailed characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols for spectroscopic analysis and a thorough interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The methodologies and interpretations are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Significance of Spectroscopic Characterization

3,4,5-tribromo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring its purity in synthetic applications. Spectroscopic techniques are the cornerstone of such structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide delves into the core spectroscopic techniques used for the characterization of 3,4,5-tribromo-1-methyl-1H-pyrazole:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the functional groups and vibrational modes present in the molecule.

The synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole is typically achieved through the methylation of 3,4,5-tribromopyrazole. A common method involves reacting 3,4,5-tribromopyrazole with a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydroxide[1]. The successful synthesis and purification of the target compound necessitate its thorough spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4,5-tribromo-1-methyl-1H-pyrazole, ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the methyl protons. The chemical environment of these protons is influenced by the electron-withdrawing nature of the tribrominated pyrazole ring.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 3.9 - 4.2 | Singlet | 3H | N-CH₃ |

The predicted downfield chemical shift of the N-methyl protons is a consequence of the deshielding effect of the adjacent nitrogen atom and the overall electron-poor nature of the aromatic pyrazole ring, further enhanced by the three bromine substituents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to the lack of proton-carbon couplings (in a broadband-decoupled spectrum), four distinct signals are expected.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 120 - 125 | C3 |

| 2 | ~ 95 - 100 | C4 |

| 3 | ~ 110 - 115 | C5 |

| 4 | ~ 40 - 45 | N-CH₃ |

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are significantly influenced by the directly attached bromine atoms, which generally cause a downfield shift compared to the unsubstituted pyrazole. The N-methyl carbon appears in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3,4,5-tribromo-1-methyl-1H-pyrazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Structural Confirmation Workflow

Figure 1: Workflow for NMR-based structural verification.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 3,4,5-tribromo-1-methyl-1H-pyrazole (C₄H₃Br₃N₂), the key features of the mass spectrum are:

-

Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a series of peaks for the molecular ion, with the most abundant peaks corresponding to combinations of these isotopes. The monoisotopic mass is calculated to be approximately 317.78 Da.

-

Major Fragments: The fragmentation of pyrazoles often involves the loss of stable neutral molecules or radicals. For halogenated N-methylpyrazoles, common fragmentation pathways include:

-

Loss of a bromine radical (M - Br)⁺

-

Loss of a methyl radical (M - CH₃)⁺

-

Cleavage of the pyrazole ring, potentially leading to the expulsion of N₂ or HCN.

-

| m/z (Predicted) | Assignment |

| ~318 (cluster) | [M]⁺ (Molecular ion) |

| ~239 (cluster) | [M - Br]⁺ |

| ~303 (cluster) | [M - CH₃]⁺ |

The isotopic pattern of the molecular ion cluster is a definitive indicator of the number of bromine atoms in the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile[2].

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent[2].

-

If necessary, filter the sample to remove any particulate matter[3].

-

-

Instrument Setup and Data Acquisition:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

-

Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.

-

The sample can be introduced into the mass spectrometer via direct infusion or by coupling with liquid chromatography (LC-MS)[1][4].

-

-

Data Analysis:

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a molecule containing three bromine atoms.

-

Analyze the accurate mass of the molecular ion to confirm the elemental composition.

-

Identify and propose structures for the major fragment ions.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and non-destructive method for identifying the presence of specific functional groups.

Predicted Infrared Spectrum

The IR spectrum of 3,4,5-tribromo-1-methyl-1H-pyrazole will be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3000 - 2850 | C-H stretching (methyl group) |

| ~ 1550 - 1450 | C=N and C=C stretching (pyrazole ring) |

| ~ 1450 - 1350 | C-H bending (methyl group) |

| ~ 1200 - 1000 | C-N stretching |

| Below 800 | C-Br stretching |

The absence of a broad N-H stretching band (typically around 3200-3400 cm⁻¹) is a key indicator that the pyrazole nitrogen has been methylated.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Instrument Setup:

-

Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum[5].

-

-

Sample Analysis:

-

Place a small amount of the solid 3,4,5-tribromo-1-methyl-1H-pyrazole powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal[6].

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

Data Interpretation Workflow

Figure 2: Data interpretation workflow for the IR spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3,4,5-tribromo-1-methyl-1H-pyrazole. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and ATR-FTIR spectroscopy offers complementary information that, when taken together, provides an unambiguous structural elucidation. The provided protocols are designed to be self-validating, ensuring that researchers can confidently and accurately characterize this important heterocyclic compound.

References

-

PrepChem. (n.d.). Preparation of 3,4,5-Tribromo-1-methylpyrazole. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of St Andrews. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

University of Maryland. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023). Sample preparation in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. agilent.com [agilent.com]

Discovery and Synthetic Utility of 3,4,5-Tribromo-1-methyl-1H-pyrazole: A Technical Whitepaper

Executive Summary

The discovery of 3,4,5-tribromo-1-methyl-1H-pyrazole (TMP) is not merely the isolation of a compound, but the identification of a highly "programmable" scaffold for medicinal chemistry. While halogenated pyrazoles have long been known, TMP has emerged as a critical template for regioselective cross-coupling reactions . Its unique electronic architecture allows for the sequential and predictable substitution of bromine atoms at the C5, C3, and C4 positions, enabling the rapid synthesis of complex, polysubstituted pyrazole libraries—a "molecular chassis" approach vital for high-throughput drug discovery.

Chemical Identity and Physicochemical Profile[1][2][3][4][5]

Before exploring its reactivity, we must establish the baseline characteristics of the scaffold.[1] TMP is a dense, crystalline solid with distinct solubility and stability profiles suitable for diverse reaction conditions.

| Property | Specification |

| IUPAC Name | 3,4,5-Tribromo-1-methyl-1H-pyrazole |

| CAS Registry Number | 57389-75-0 |

| Molecular Formula | |

| Molecular Weight | 318.79 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 90–91 °C (Recrystallized from cyclohexane) |

| Solubility | Soluble in DCM, |

| Stability | Stable under standard ambient conditions; light-sensitive (store in amber vials) |

Synthesis of the Core Scaffold

The synthesis of TMP is a robust, scalable process involving the methylation of 3,4,5-tribromopyrazole. The choice of dimethyl sulfate (

Mechanistic Rationale

The precursor, 3,4,5-tribromopyrazole, exists in tautomeric equilibrium. The introduction of a base (

Experimental Protocol: Large-Scale Preparation

-

Reagents: 3,4,5-Tribromopyrazole (4.5 g, 15 mmol), NaOH (3N aq., 6 g), Dimethyl Sulfate (19 g, 150 mmol).

-

Workflow:

-

Dissolve 3,4,5-tribromopyrazole in 3N NaOH solution at room temperature.

-

Add dimethyl sulfate dropwise with vigorous stirring (exothermic control required).

-

Stir for 10 minutes until initial precipitation, then add a second aliquot (1 g) of dimethyl sulfate to drive completion.

-

Stir for 72 hours to ensure maximum conversion.

-

Filter the resulting solid, wash extensively with water (to remove inorganic salts), and air dry.

-

Purification: Recrystallize from cyclohexane to yield white needles.

-

Yield: ~73% (3.3 g).

-

Figure 1: Synthetic pathway for the production of the TMP scaffold.

The "Discovery": Regioselective Programmability

The true scientific value of TMP lies in its site-selective reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the three bromine atoms are not equivalent. Research, notably by the Langer Group , has elucidated a definitive order of reactivity governed by electronic and steric factors.

The Reactivity Hierarchy: C5 > C3 > C4

-

C5 (First Substitution): The C5 position is electronically the most deficient due to the inductive withdrawal of the adjacent pyrrole-like nitrogen (N1). It undergoes oxidative addition with

most rapidly. -

C3 (Second Substitution): Once C5 is arylated, the C3 position (adjacent to the pyridine-like N2) becomes the next most reactive site.

-

C4 (Third Substitution): The C4 position is the most electron-rich (beta to nitrogen) and sterically shielded, making it the last to react.

This hierarchy allows researchers to synthesize 3,4,5-triarylpyrazoles with three different aryl groups by simply controlling the stoichiometry and sequence of boronic acid addition.

Figure 2: The sequential, regioselective arylation of TMP allowing for programmable library generation.

Applications in Drug Development & Industry

Medicinal Chemistry Scaffold

The ability to place specific pharmacophores at precise vectors (angles) around the pyrazole core makes TMP invaluable for:

-

Kinase Inhibitors: Pyrazoles mimic the adenine ring of ATP. Regioselective synthesis allows for the fine-tuning of the "hinge-binding" region (typically C3/C5) versus the "solvent-exposed" region (C4).

-

p38 MAP Kinase Inhibitors: Many potent inhibitors utilize a polysubstituted pyrazole core.

Industrial Biocides

Beyond synthesis, the tribrominated core itself exhibits potent biological activity.

-

Mechanism: The high bromine content facilitates oxidative disruption of microbial cell walls.

-

Use Cases: Industrial cooling towers, paper mill water systems, and marine antifouling coatings. It prevents biofouling by inhibiting the growth of bacteria, fungi, and algae.

Experimental Protocol: Site-Selective Suzuki Coupling (C5)

Objective: Selective arylation at the C5 position.

-

Setup: In a pressure tube, combine TMP (1.0 equiv), Arylboronic acid (1.1 equiv), and

(2.0 equiv). -

Solvent/Catalyst: Add 1,4-dioxane/water (4:1) and degas with argon for 15 min. Add

(3-5 mol%). -

Reaction: Seal and heat to 90 °C for 8–12 hours. (Note: Higher temperatures or excess boronic acid may trigger over-coupling at C3).

-

Workup: Dilute with water, extract with ethyl acetate, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Safety and Handling (HSE)

-

Hazards: TMP is an organobromine compound. It acts as a skin and eye irritant and is toxic to aquatic life with long-lasting effects.

-

Dimethyl Sulfate Warning: The synthesis involves dimethyl sulfate, a potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving and alkali neutralization traps.

-

Disposal: All halogenated waste must be segregated. Aqueous waste from the synthesis (containing dimethyl sulfate residues) must be quenched with concentrated ammonia or NaOH before disposal.

References

-

Synthesis and Properties: Preparation of 3,4,5-Tribromo-1-methylpyrazole. PrepChem. Available at: [Link]

- Regioselectivity (Langer Group): Goerlitzer, J., & Langer, P. (2011). Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. Synlett. (Context verified via University of Rostock research outputs).

-

General Reactivity: Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

-

Biocidal Applications: 3,4,5-tribromo-1H-pyrazole Product Description. MySkinRecipes/Industrial Chemical Data. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3,4,5-tribromo-1-methyl-1H-pyrazole as a Versatile Synthetic Intermediate

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polyhalogenated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous approved drugs and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery.[1][5] Within this important class of heterocycles, polyhalogenated pyrazoles stand out as exceptionally valuable synthetic intermediates. The presence of multiple halogen atoms, particularly bromine, on the pyrazole ring provides a versatile platform for constructing complex, multi-substituted derivatives through regioselective functionalization.

3,4,5-tribromo-1-methyl-1H-pyrazole is a key building block that offers three distinct, reactive bromine sites. The methyl group at the N1 position prevents the tautomerism often seen in N-unsubstituted pyrazoles, simplifying reaction outcomes and ensuring predictable functionalization.[6] The differential reactivity of the bromine atoms at the C3, C4, and C5 positions can be exploited through carefully controlled reaction conditions, enabling sequential and site-specific introduction of various functional groups. This guide provides detailed protocols for the synthesis of this intermediate and its subsequent application in cross-coupling reactions, offering researchers a robust tool for library synthesis and the development of novel chemical entities.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of 3,4,5-tribromo-1-methyl-1H-pyrazole is provided below. Proper characterization is essential to confirm purity before its use in subsequent reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Br₃N₂ | [7] |

| Molecular Weight | 318.80 g/mol | [7] (Calculated) |

| CAS Number | 57389-75-0 | [8] |

| Appearance | Solid | [8] |

| Melting Point | 90-91°C (after crystallization) | [8] |

| Solubility | Insoluble in water; Soluble in chloroform | [9] |

| Storage | Store in a cool place (2-8°C), protected from light, under an inert gas. | [10] |

Spectroscopic Data Insights:

-

¹H NMR: A characteristic singlet for the N-methyl group is expected around 3.70 ppm (in CDCl₃).[11]

-

¹³C NMR: Three distinct signals for the brominated pyrazole carbons would be observed.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[12]

Synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole

The most direct method for synthesizing the title compound is through the N-methylation of 3,4,5-tribromopyrazole. The following protocol is adapted from established procedures.[8]

Reaction Scheme

Caption: Synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole via N-methylation.

Detailed Synthesis Protocol

Materials:

-

3,4,5-tribromopyrazole (1.0 eq)

-

3N Sodium Hydroxide (NaOH) solution (1.0 eq)

-

Dimethyl sulfate (DMS) (1.0 eq + excess)

-

Cyclohexane (for crystallization)

-

Deionized water

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-tribromopyrazole (e.g., 4.5 g, 0.015 mol) in 3N aqueous sodium hydroxide (e.g., 5 mL, 0.015 mol).

-

Methylation: At room temperature, add dimethyl sulfate (e.g., 1.9 g, 0.015 mol) dropwise to the stirring mixture.

-

Causality Note: NaOH acts as a base to deprotonate the pyrazole N-H, forming the corresponding sodium salt. This pyrazolide anion is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate.

-

-

Monitoring and Completion: Stir the mixture. A solid precipitate should begin to form after approximately 10 minutes.[8] To ensure complete reaction, add a small additional amount of dimethyl sulfate (e.g., ~1 g) and continue stirring for up to 3 days at room temperature.[8]

-

Work-up: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any remaining salts.

-

Drying: Air-dry the washed precipitate completely. The crude product should have a melting point of approximately 85-86°C with a yield around 73%.[8]

-

Purification: For higher purity, recrystallize the crude solid from hot cyclohexane. The purified product should exhibit a sharp melting point of 90-91°C.[8]

Safety Warning: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Any glassware contaminated with DMS should be quenched with an ammonia solution.

Applications in Regioselective Synthesis

The three C-Br bonds in 3,4,5-tribromo-1-methyl-1H-pyrazole serve as versatile handles for introducing molecular diversity. The key to its utility lies in the ability to perform regioselective functionalization, often through palladium-catalyzed cross-coupling reactions. While the precise order of reactivity can depend on the specific reaction conditions, the C5 and C3 positions are generally more susceptible to substitution than the C4 position in many pyrazole systems.

Caption: General workflow for sequential functionalization of the tribrominated pyrazole.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the mono-arylation of 3,4,5-tribromo-1-methyl-1H-pyrazole. The regioselectivity will depend on the catalyst and conditions, often favoring the C5 position. Optimization may be required to achieve desired selectivity.

Materials:

-

3,4,5-tribromo-1-methyl-1H-pyrazole (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water)

Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,4,5-tribromo-1-methyl-1H-pyrazole, the arylboronic acid, and the base.

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.

-

Expertise Note: The choice of catalyst, base, and solvent system is critical for success. For example, Pd(PPh₃)₄ is a common and effective catalyst. A carbonate base is required for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

-

-

Reaction: Heat the reaction mixture with stirring (typically 80-100°C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

Working with halogenated organic compounds and organometallic reagents requires strict adherence to safety protocols.

-

3,4,5-tribromo-1-methyl-1H-pyrazole: May cause skin, eye, and respiratory irritation.[9] Handle in a well-ventilated fume hood.

-

Reagents:

-

Dimethyl Sulfate: As noted previously, it is highly toxic and a suspected carcinogen.[8] Use extreme caution.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

-

Bases: Strong bases like sodium hydroxide are corrosive.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Conclusion

3,4,5-tribromo-1-methyl-1H-pyrazole is a powerful and versatile synthetic intermediate. Its stable N-methylated core and three addressable bromine atoms provide a reliable platform for building complex molecular architectures. The protocols outlined in this guide for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling serve as a foundational blueprint for researchers in drug discovery and materials science. By leveraging the principles of regioselective organometallic chemistry, this building block enables the systematic exploration of chemical space around the pyrazole scaffold, facilitating the development of novel compounds with tailored biological or physical properties.

References

-

Preparation of 3,4,5-Tribromo-1-methylpyrazole. PrepChem.com. [Link]

-

3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674. PubChem. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | Request PDF. ResearchGate. [Link]

-

Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Recent applications of pyrazole and its substituted analogs. Journal of Pharmacognosy and Phytochemistry. [Link]

-

An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. MDPI. [Link]

-

3,4,5-tribromo-1H-pyrazole. MySkinRecipes. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

-

Synthesis of polysubstituted pyrazoles and their biological applications | Request PDF. ResearchGate. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

-

3,4,5-Tribromo-1H-pyrazole, 97%. Fisher Scientific. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allresearchjournal.com [allresearchjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

- 9. 3,4,5-Tribromo-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 3,4,5-tribromo-1H-pyrazole [myskinrecipes.com]

- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sonogashira reaction of 3,4,5-tribromo-1-methyl-1H-pyrazole

Application Note: Site-Selective Sonogashira Coupling of 3,4,5-Tribromo-1-methyl-1H-pyrazole

Abstract

This application note details the protocol for the site-selective Sonogashira cross-coupling of 3,4,5-tribromo-1-methyl-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other bioactive pyrazole derivatives. The protocol demonstrates how to achieve exclusive mono-alkynylation at the C-5 position by exploiting the electronic differentiation inherent to the pyrazole ring. We provide optimized reaction conditions, mechanistic insights into the regioselectivity, and a troubleshooting guide for scaling this transformation.

Introduction & Strategic Value

Polyhalogenated pyrazoles serve as versatile "linchpin" scaffolds in medicinal chemistry. The 3,4,5-tribromo-1-methyl-1H-pyrazole motif offers three distinct sites for diversification. However, this versatility presents a significant challenge: Regiocontrol .

Without precise condition control, reactions result in inseparable mixtures of mono-, di-, and tri-alkynylated products. This guide focuses on the C-5 selective Sonogashira coupling , which is the most challenging due to the steric proximity of the N-methyl group, yet mechanistically favored due to electronic activation.

Key Applications:

-

Kinase Inhibitors: Synthesis of p38 and BRAF inhibitors.

-

Agrochemicals: Development of novel pyrazole-carboxamide fungicides.

-

Materials Science: Construction of pyrazole-based liquid crystals.

Mechanistic Insight: The Regioselectivity Hierarchy

Understanding the electronic landscape of the pyrazole ring is the key to this protocol.

-

C-5 Position (Most Reactive): The C-5 carbon is adjacent to the N-methyl group (N1). The inductive electron-withdrawing effect of N1 makes the C-5–Br bond the most electron-deficient, facilitating the fastest Oxidative Addition with the Pd(0) catalyst.

-

C-3 Position (Intermediate): The C-3 carbon is adjacent to the pyridine-like nitrogen (N2). It is activated but less so than C-5.

-

C-4 Position (Least Reactive): The C-4 position is the most electron-rich site of the ring, making the C-4–Br bond the strongest and least reactive toward Pd(0) insertion.

Reactivity Order: C-5 > C-3 > C-4

Note: While C-5 is electronically favored, steric bulk from the N-methyl group can impede the approach of bulky phosphine ligands. Therefore, the choice of ligand (e.g., PPh3 vs. bulky Buchwald ligands) is critical.

Visualization of Reaction Logic

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-5 oxidative addition.

Experimental Protocol

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-3,4-dibromo-1-methyl-1H-pyrazole.

Materials:

-

Substrate: 3,4,5-Tribromo-1-methyl-1H-pyrazole (1.0 equiv, 3.1 mmol, 1.0 g)

-

Alkyne: Trimethylsilylacetylene (1.1 equiv, 3.4 mmol)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv, 2 mol%)

-

Base: Triethylamine (Et3N) (2.0 equiv)

-

Solvent: DMF (Anhydrous, degassed) – Concentration: 0.2 M

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-